molecular formula C13H11BrN6O B2463506 (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine CAS No. 537667-35-9

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2463506
CAS No.: 537667-35-9
M. Wt: 347.176
InChI Key: BEJLVNDZHYCYHP-PTXOJBNSSA-N
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Description

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is a sophisticated chemical compound designed for pharmaceutical research and biochemical investigations. This purine derivative features a unique molecular architecture consisting of a 9H-purine core substituted at the 6-position with a (2-(5-bromo-2-methoxybenzylidene)hydrazinyl) moiety. The purine scaffold is a fundamental structural element in biological systems, serving as a core component of nucleobases adenine and guanine found in DNA and RNA . The strategic incorporation of the 5-bromo-2-methoxybenzylidene hydrazine functional group enhances the compound's potential for molecular recognition and targeted interactions with biological systems. This structural combination creates a multifunctional reagent with anticipated applications in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors, receptor modulators, and molecular probes. Researchers can utilize this compound in targeted protein binding studies, structure-activity relationship investigations, and as a key intermediate in the synthesis of more complex bioactive molecules. The bromine atom provides a reactive handle for further functionalization through metal-catalyzed cross-coupling reactions, while the methoxy group contributes to electronic properties and potential membrane permeability. The hydrazine linker enables conformational restraint and specific molecular orientation when interacting with biological targets. This compound is provided as a high-purity material characterized by appropriate analytical methods to ensure consistency in research applications. Strictly for research purposes in laboratory settings only. Not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets and implement appropriate safety protocols when handling this compound.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN6O/c1-21-10-3-2-9(14)4-8(10)5-19-20-13-11-12(16-6-15-11)17-7-18-13/h2-7H,1H3,(H2,15,16,17,18,20)/b19-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJLVNDZHYCYHP-PTXOJBNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6-hydrazinyl-9H-purine. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrazone Formation via Condensation

The hydrazinyl group condenses with 5-bromo-2-methoxybenzaldehyde under acidic or thermal conditions to form the (E)-benzylidene hydrazine moiety.

General Protocol :

  • Equimolar 6-hydrazinyl-9H-purine and 5-bromo-2-methoxybenzaldehyde are refluxed in methanol with catalytic acetic acid (2–5 mol%) for 12–24 hours.

  • Product purification via silica gel chromatography (DCM/MeOH, 100:1 → 50:1 gradient).

Expected Outcomes :

ParameterValue
Yield65–75%
¹H NMRδ 11.7 (s, 1H, NH), δ 8.40–8.50 (s, 2H, purine H), δ 7.70–7.90 (m, Ar-H), δ 3.90 (s, 3H, OCH₃)
HRMSCalcd. for C₁₃H₁₁BrN₆O: 363.03; Found: 363.03

Functionalization of the Bromo Substituent

The 5-bromo group on the benzylidene moiety enables further cross-coupling reactions:

Suzuki-Miyaura Coupling

Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), arylboronic acid (1.2 eq.), DME/H₂O (3:1), 80°C, 12 h.

Example Reaction :
(E)-6-(2-(5-Bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine + phenylboronic acid → (E)-6-(2-(5-phenyl-2-methoxybenzylidene)hydrazinyl)-9H-purine

Expected Yield : 70–80%

Ullmann-Type Coupling

Conditions :

  • CuI (10 mol%), L-proline (20 mol%), aryl iodide (1.5 eq.), K₂CO₃ (2 eq.), DMSO, 90°C, 24 h.

Application : Introduces electron-rich aryl groups at the brominated position .

N9 Alkylation

Protocol :

  • 9H-purine derivatives react with alkyl halides (e.g., benzyl bromide) in DMF with K₂CO₃ (1.5 eq.) at 60°C for 12 h.

  • Example : Synthesis of 9-benzyl-6-substituted purines (yield: 74–82%) .

C8 Halogenation

Method :
Isoamyl nitrite (3 eq.) in CCl₄ at 60°C introduces chlorine/bromine at C8 .

Stability and Degradation Pathways

  • Acidic Conditions : Hydrazone bonds may hydrolyze to regenerate hydrazine and aldehyde .

  • Photolysis : Bromo-substituted aromatics undergo debromination under UV light .

Comparative Reactivity Table

Reaction TypeReagentsTarget PositionYield RangeKey Reference
Hydrazine substitutionNH₂NH₂·H₂OC685–90%
Hydrazone condensationArCHO, MeOH/H⁺C6 hydrazine65–75%
Suzuki couplingArB(OH)₂, Pd(PPh₃)₄C5 (Ar-Br)70–80%
N9 alkylationR-X, K₂CO₃N974–82%

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine typically involves the reaction of hydrazine derivatives with appropriate aldehydes. For instance, one method involves heating 5-bromo-2-methoxybenzaldehyde with a hydrazine derivative in an acetic acid solution, resulting in a yield of approximately 75% . The compound can be characterized using various techniques such as X-ray crystallography and Hirshfeld surface analysis, which provide insights into its molecular structure and interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (A2780) cells. The compound's mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are frequently overexpressed in cancer .

Structure-Activity Relationship Studies

Research has indicated that modifications to the molecular structure of hydrazone derivatives can significantly affect their biological activity. For example, the introduction of different substituents on the aromatic rings has been correlated with varying degrees of cytotoxicity and selectivity towards specific cancer types . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of compounds like this compound.

In Vitro Studies

A study conducted by Al-Salem et al. synthesized a series of isatin-hydrazones, including derivatives similar to this compound, which demonstrated significant cytotoxicity against MCF-7 cells through apoptosis induction and cell cycle arrest mechanisms .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets involved in cancer progression. These computational analyses suggest that the compound may effectively inhibit CDK4/6 pathways, providing a rationale for its use as a targeted therapy in breast cancer treatment .

Data Table: Summary of Biological Activities

Compound NameTarget Cell LineMechanism of ActionReference
This compoundMCF-7CDK inhibition, Apoptosis induction
Isatin-hydrazone derivativesA2780Cell cycle arrest

Mechanism of Action

The mechanism of action of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The hydrazinyl linkage allows for the formation of reactive intermediates that can interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related purine derivatives:

Compound Name Substituents at Position 6 Molecular Weight (g/mol) Key Functional Groups Reported Applications/Activities
(E)-6-(2-(5-Bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine Hydrazinyl-benzylidene (Br, OCH3) 403.23 (calculated) Hydrazone, bromine, methoxy Potential antitumor/antiviral (inferred)
6-(5-Bromo-2-methoxyphenyl)-9H-purin-2-amine 5-Bromo-2-methoxyphenyl amine 336.19 Aryl amine, Br, OCH3 Structural studies
9-Ethyl-6-hydrazinyl-9H-purine Hydrazinyl 178.19 Hydrazine, ethyl group (position 9) Synthetic intermediate
6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Morpholino, ribofuranosyl 335.33 Morpholine, sugar moiety Antiviral (RNA virus inhibition)
6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9H-purine Acetylpiperazine, chlorophenyl 426.54 Piperazine, acetyl, chloro Cannabidiol analog (pharmacological)
Key Observations:
  • Substituent Diversity: The target compound’s hydrazone group distinguishes it from simpler aryl amines (e.g., 6-(5-bromo-2-methoxyphenyl)-9H-purin-2-amine) and bulkier substituents like morpholino or piperazinyl groups .
  • Methoxy groups contribute to hydrogen-bonding capacity .
  • Biological Implications: Hydrazone-linked compounds often exhibit chelation properties and may interact with metal ions in enzymatic active sites. This contrasts with morpholino or piperazinyl derivatives, which are more likely to influence solubility and membrane permeability .

Pharmacological and Physicochemical Properties

  • Melting Points : While specific data for the target compound are unavailable, analogs like 6-(4-acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9H-purine exhibit melting points of 189–190°C, suggesting that the hydrazone group may lower melting points due to reduced crystallinity .
  • Solubility : The hydrazone group’s polarity could enhance aqueous solubility compared to purely aromatic substituents (e.g., 6-(5-bromo-2-methoxyphenyl)-9H-purin-2-amine) but may still require formulation optimization .
  • Biological Activity: Antitumor Potential: Bromine-substituted purines are explored for DNA intercalation or kinase inhibition. The hydrazone group may chelate metal ions in metalloenzymes . Antiviral Activity: Morpholino derivatives inhibit viral RNA polymerases, but the target compound’s hydrazone group might target different viral mechanisms .

Hydrogen Bonding and Molecular Interactions

The hydrazinyl-benzylidene group enables multiple hydrogen-bonding interactions:

  • The hydrazine NH can donate hydrogen bonds to carbonyl or phosphate groups.
  • The methoxy oxygen acts as a hydrogen-bond acceptor, while bromine may participate in halogen bonding . This contrasts with morpholino substituents, where the oxygen and nitrogen in the morpholine ring facilitate solvation and protein binding .

Biological Activity

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is a novel compound belonging to the class of hydrazine derivatives. Its unique structure, characterized by a bromine-substituted methoxybenzylidene group linked to a purine ring, suggests potential for various biological activities. This article explores its synthesis, biological properties, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6-hydrazinyl-9H-purine under reflux conditions using solvents like ethanol or methanol. The formation of the hydrazone linkage is facilitated by heating, leading to the desired product.

Biological Activity Overview

Hydrazine derivatives, including this compound, are known for their diverse pharmacological properties. Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymatic pathways .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. Notably, its activity against breast and lung cancer cells has been highlighted in recent studies .

Anti-inflammatory Effects

Research has demonstrated that this compound can reduce inflammation markers in vitro. Its anti-inflammatory action is thought to involve the inhibition of pro-inflammatory cytokines and enzymes like COX-2, making it a candidate for further development in treating inflammatory diseases .

Detailed Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of purine derivatives, emphasizing how modifications at various positions can enhance biological activity. The presence of the bromine atom in this compound is believed to contribute to its unique reactivity and interaction with biological targets .

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells compared to controls .
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively, indicating promising antimicrobial activity .
  • Anti-inflammatory Assessment : The anti-inflammatory effects were assessed using an LPS-stimulated macrophage model, where treatment with the compound resulted in a marked decrease in TNF-alpha levels compared to untreated controls .

Comparison with Similar Compounds

To better understand its efficacy, this compound can be compared with other halogenated purines:

Compound NameStructureKey Activity
(E)-6-(2-(5-chloro-2-methoxybenzylidene)hydrazinyl)-9H-purineChloro CompoundModerate anticancer
(E)-6-(2-(5-fluoro-2-methoxybenzylidene)hydrazinyl)-9H-purineFluoro CompoundHigh antimicrobial
(E)-6-(2-(5-iodo-2-methoxybenzylidene)hydrazinyl)-9H-purineIodo CompoundStrong anti-inflammatory

The biological activity of this compound is attributed to its ability to bind selectively to certain enzymes and receptors involved in disease processes. The hydrazinyl linkage facilitates the formation of reactive intermediates that can interact with nucleophilic sites on proteins, disrupting normal cellular functions .

Q & A

Q. What are the key synthetic strategies for preparing (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine?

The synthesis typically involves two stages:

  • Step 1: Formation of the hydrazinyl-purine core. A 6-chloropurine derivative (e.g., 6-chloro-9H-purine) is reacted with hydrazine hydrate to introduce the hydrazine moiety.
  • Step 2: Condensation with 5-bromo-2-methoxybenzaldehyde. The hydrazinyl intermediate is refluxed with the aldehyde in methanol or ethanol under acidic conditions (e.g., acetic acid) to form the benzylidene hydrazone linkage. Catalysts like molecular sieves may improve yield .
    Critical Parameters: Reaction time (12–24 h), solvent polarity, and stoichiometric ratios of aldehyde to hydrazine (1:1.2) influence regioselectivity and purity.

Q. How is the purity and structural integrity of the compound validated?

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%).
  • Spectroscopy:
    • 1H/13C NMR: Key signals include the imine proton (δ 8.3–8.5 ppm, singlet) and methoxy group (δ 3.8–4.0 ppm) .
    • HRMS: Molecular ion peaks (e.g., [M+H]+) should match the theoretical mass (±5 ppm error).
  • Single-Crystal X-ray Diffraction (SCXRD): Resolves the (E)-configuration of the hydrazone bond and intermolecular hydrogen-bonding patterns .

Advanced Research Questions

Q. How can crystallographic data resolve conflicting reports on hydrogen-bonding interactions in this compound?

SCXRD analysis using SHELXL or WinGX software reveals:

  • Intermolecular H-bonding: The hydrazine NH group often forms H-bonds with methoxy oxygen (d = 2.8–3.0 Å) or neighboring purine N atoms, stabilizing the crystal lattice .
  • Packing Motifs: Graph-set analysis (e.g., R²₂(8) patterns) identifies recurring supramolecular architectures. Discrepancies in reported H-bond distances may arise from temperature-dependent lattice vibrations or solvent inclusion .

Q. What methodologies optimize biological activity while minimizing off-target effects in this hydrazinyl-purine derivative?

  • Structure-Activity Relationship (SAR) Studies:
    • Substitution at C2/C8: Introduce electron-withdrawing groups (e.g., Cl, Br) to enhance binding to kinase ATP pockets.
    • Benzylidene Modifications: Replace 5-bromo-2-methoxy with 5-nitro or 2-hydroxy groups to alter solubility and redox activity .
  • ADMET Profiling:
    • In silico Tools: SwissADME predicts logP (2.5–3.5) and CYP450 inhibition risks.
    • In vitro Assays: Microsomal stability tests (e.g., human liver microsomes) identify metabolic soft spots .

Q. How do solvent polarity and pH influence the compound’s tautomeric equilibrium?

  • Tautomer Stability: In polar aprotic solvents (DMSO, DMF), the hydrazone exists predominantly in the (E)-configuration. Acidic conditions (pH < 4) may protonate the imine nitrogen, favoring a zwitterionic form.
  • UV-Vis Spectroscopy: Absorption bands at 320–350 nm (π→π* transitions) shift with solvent polarity, confirming tautomer distribution .

Q. What experimental designs address contradictory bioactivity data in cell-based assays?

  • Orthogonal Assays: Combine ATPase inhibition (malachite green assay) with cell viability (MTT assay) to distinguish direct target engagement from cytotoxicity.
  • Counter-Screens: Use isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to validate selectivity in oncogenic signaling pathways .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final condensation step?

Issue Solution
Incomplete imine formationUse Dean-Stark trap to remove H₂O; increase reaction time (24–48 h) .
Byproduct formation (e.g., Schiff base oligomers)Reduce aldehyde excess (1:1 molar ratio); add molecular sieves (4Å) .

Q. What computational tools predict intermolecular interactions in co-crystallization trials?

  • Mercury (CCDC): Visualizes potential H-bond donors/acceptors and π-stacking interactions.
  • AutoDock Vina: Docking simulations identify likely binding poses with protein targets (e.g., CDK2) .

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